![molecular formula C15H16N2O3 B2425301 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one CAS No. 324067-20-1](/img/structure/B2425301.png)
3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one
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Description
The compound “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” belongs to the class of organic compounds known as chromenones, which are characterized by a chromene (or isochromene) moiety bearing a ketone group . The presence of the piperazine ring suggests that this compound may have biological activity, as piperazine derivatives are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” would be expected to feature a chromenone core, with a piperazine ring attached via a carbonyl group . The piperazine ring would be substituted with a methyl group .Chemical Reactions Analysis
As a chromenone derivative, “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” would be expected to undergo reactions typical of carbonyl compounds, such as nucleophilic addition . The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” would be expected to be influenced by its chromenone and piperazine moieties. For example, it would likely exhibit the typical reactivity of carbonyl compounds . The presence of the piperazine ring may confer basicity .Safety and Hazards
Future Directions
The study of “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” and similar compounds could be a fruitful area of research, given the known biological activity of many chromenone and piperazine derivatives . Potential areas of interest could include medicinal chemistry, where these compounds could be investigated for therapeutic properties .
properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-6-8-17(9-7-16)14(18)12-10-11-4-2-3-5-13(11)20-15(12)19/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUOSGIOVRBFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one |
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